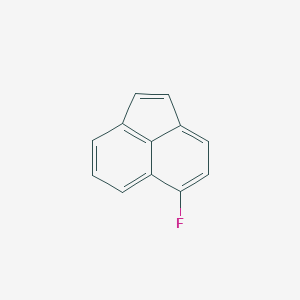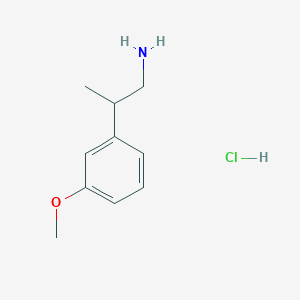
m-Methoxy-beta-methylphenethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Methoxy-beta-methylphenethylamine hydrochloride, also known as 2C-B, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1974 by Alexander Shulgin and has gained popularity in recent years due to its hallucinogenic effects.
Applications De Recherche Scientifique
M-Methoxy-beta-methylphenethylamine hydrochloride has been studied for its potential therapeutic effects, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use in psychotherapy and as an adjunct to traditional treatments for mental health disorders.
Mécanisme D'action
The exact mechanism of action of m-Methoxy-beta-methylphenethylamine hydrochloride is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. m-Methoxy-beta-methylphenethylamine hydrochloride also has affinity for other serotonin receptors, including 5-HT2C and 5-HT7, as well as dopamine receptors.
Effets Biochimiques Et Physiologiques
The effects of m-Methoxy-beta-methylphenethylamine hydrochloride are similar to those of other psychedelics, including altered perception, mood, and thought processes. It has also been shown to increase heart rate and blood pressure, and can cause nausea, vomiting, and diarrhea. In animal studies, m-Methoxy-beta-methylphenethylamine hydrochloride has been shown to increase dopamine and serotonin levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using m-Methoxy-beta-methylphenethylamine hydrochloride in lab experiments is its relatively low toxicity compared to other psychedelics. It also has a shorter duration of action, making it easier to control and monitor in experimental settings. However, its psychoactive effects can make it difficult to use in certain types of studies, and its legal status in many countries may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on m-Methoxy-beta-methylphenethylamine hydrochloride. One area of interest is its potential therapeutic uses, particularly in the treatment of mental health disorders. There is also interest in understanding its mechanism of action and how it interacts with other neurotransmitter systems. Additionally, there is a need for further studies on the long-term effects of m-Methoxy-beta-methylphenethylamine hydrochloride use, particularly in terms of its potential for addiction and adverse health effects.
Méthodes De Synthèse
The synthesis of m-Methoxy-beta-methylphenethylamine hydrochloride involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced with sodium borohydride to form 2,5-dimethoxy-beta-methylphenethylamine. The final step involves the addition of hydrochloric acid to form m-Methoxy-beta-methylphenethylamine hydrochloride.
Propriétés
Numéro CAS |
13062-95-8 |
|---|---|
Nom du produit |
m-Methoxy-beta-methylphenethylamine hydrochloride |
Formule moléculaire |
C10H16ClNO |
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(7-11)9-4-3-5-10(6-9)12-2;/h3-6,8H,7,11H2,1-2H3;1H |
Clé InChI |
YZJYEWWEEOXEIJ-UHFFFAOYSA-N |
SMILES |
CC(CN)C1=CC(=CC=C1)OC.Cl |
SMILES canonique |
CC(CN)C1=CC(=CC=C1)OC.Cl |
Synonymes |
m-Methoxy-β-methyl-phenethylamine Hydrochloride; 3-Methoxy-β-methyl-benzeneethanamine Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



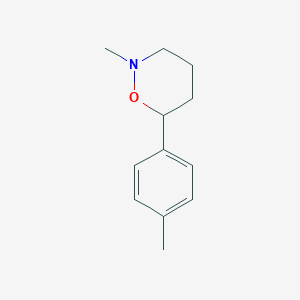
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)
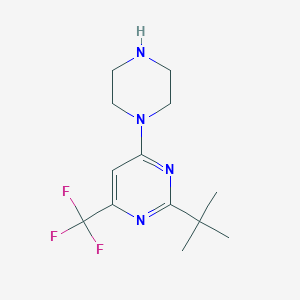
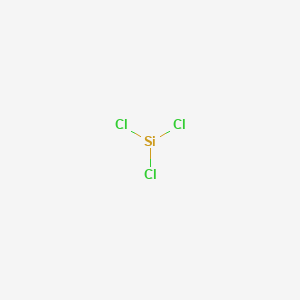
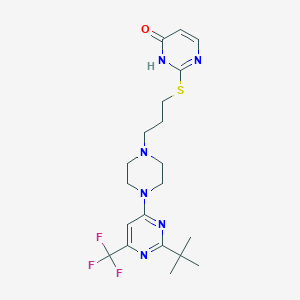
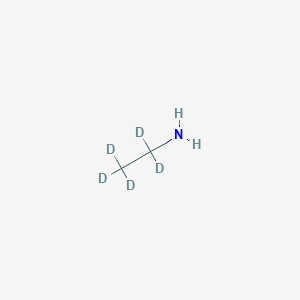
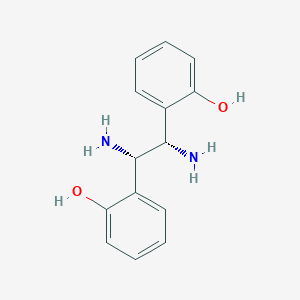
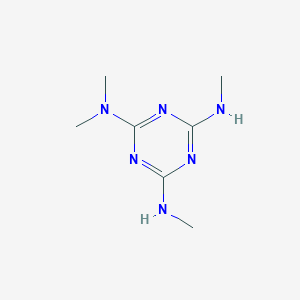
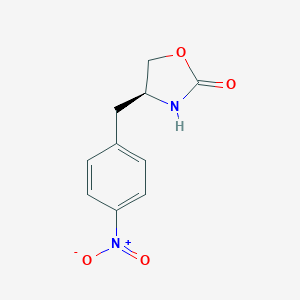
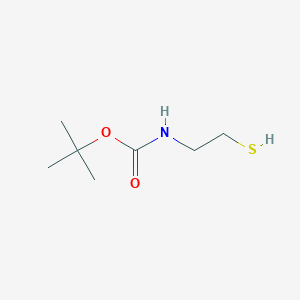
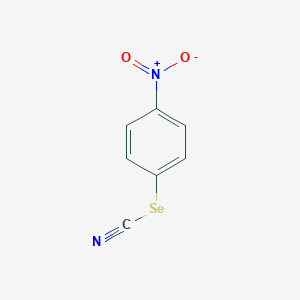
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
